(R)-7-Bromochroman-4-amine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
(R)-7-Bromochroman-4-amine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword: Unlocking Chiral Scaffolds in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and potency. The chroman scaffold, a privileged heterocyclic system, has garnered significant attention due to its presence in a wide array of biologically active natural products and synthetic drugs.[1] The introduction of specific stereocenters and functional handles onto this core structure allows for the fine-tuning of molecular interactions with biological targets. This guide provides an in-depth technical overview of (R)-7-Bromochroman-4-amine hydrochloride, a key chiral intermediate whose structural features make it a valuable asset in the development of novel therapeutics, particularly in the burgeoning field of epigenetic modulation.
This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how." From its synthesis to its application, we will explore the chemical properties and strategic considerations that make this compound a cornerstone for researchers and drug development professionals.
Physicochemical and Structural Properties
(R)-7-Bromochroman-4-amine hydrochloride is a chiral organic compound that presents as a solid at room temperature.[2] Its structure features a chroman ring system with a bromine atom at the 7-position and an amine group with (R)-stereochemistry at the 4-position, supplied as a hydrochloride salt.[2]
| Property | Value | Source(s) |
| Chemical Name | (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | [3] |
| CAS Number | 1810074-70-4 | [2] |
| Molecular Formula | C₉H₁₁BrClNO | [2] |
| Molecular Weight | 264.55 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage | Store at room temperature, keep dry and cool. | [2] |
The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the chiral amine is a critical determinant for stereospecific interactions with target proteins. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.
Synthesis of (R)-7-Bromochroman-4-amine Hydrochloride: A Strategic Approach
The synthesis of (R)-7-Bromochroman-4-amine hydrochloride is a multi-step process that hinges on the efficient and stereocontrolled construction of the chiral amine center. A logical and industrially scalable approach involves the synthesis of the racemic ketone precursor, 7-bromochroman-4-one, followed by an asymmetric reduction to yield the desired (R)-alcohol, which is then converted to the amine.
Synthesis of the Key Intermediate: 7-Bromochroman-4-one
The foundational step is the synthesis of 7-bromochroman-4-one. A common and effective method is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.[4] This precursor can be prepared from 3-bromophenol and β-propiolactone.[5]
Experimental Protocol: Synthesis of 7-bromochroman-4-one
Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid
-
In a well-ventilated fume hood, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add β-propiolactone to the cooled solution while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(3-bromophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a mixture of 3-(3-bromophenoxy)propanoic acid and freshly prepared acid-activated Montmorillonite K-10 (300% by weight) in toluene, heat the reaction to reflux under an inert atmosphere for 30-45 minutes.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add dichloromethane.
-
Filter the Montmorillonite K-10 and wash it with dichloromethane.
-
Concentrate the organic filtrate under reduced pressure.
-
Extract the crude product with hexane to afford pure 7-bromochroman-4-one.[6]
Asymmetric Synthesis of the (R)-Chroman-4-ol
The critical step in establishing the desired stereochemistry is the asymmetric reduction of the prochiral 7-bromochroman-4-one. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for this transformation, employing a chiral oxazaborolidine catalyst and a borane source.[7][8] The use of an (S)-CBS catalyst will stereoselectively deliver the hydride to the Re face of the ketone, yielding the (R)-alcohol.
Experimental Protocol: Asymmetric Reduction to (R)-7-Bromochroman-4-ol
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add (S)-α,α-diphenyl-2-pyrrolidinemethanol.
-
Add anhydrous tetrahydrofuran (THF) and stir until the solid is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise. Hydrogen gas evolution will be observed.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.[7]
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
In a separate flask, prepare a solution of 7-bromochroman-4-one in anhydrous THF.
-
Slowly add the solution of 7-bromochroman-4-one to the catalyst mixture via a syringe or dropping funnel.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.
-
Add 1 M HCl and stir the mixture for 30 minutes.
-
Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude (R)-7-bromochroman-4-ol.[7]
Conversion to (R)-7-Bromochroman-4-amine Hydrochloride
The final steps involve the conversion of the chiral alcohol to the amine, followed by salt formation. This can be achieved through a variety of methods, including a Mitsunobu reaction with an azide source followed by reduction, or by conversion to a mesylate or tosylate followed by displacement with an amine surrogate and subsequent deprotection. A common route involves conversion to an azide followed by reduction.
Experimental Protocol: Synthesis of (R)-7-Bromochroman-4-amine Hydrochloride
Step 1: Azide Formation
-
Dissolve (R)-7-bromochroman-4-ol in anhydrous THF.
-
Add triphenylphosphine and cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Add a solution of diphenylphosphoryl azide (DPPA) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by column chromatography to yield (S)-4-azido-7-bromochroman (note the inversion of stereochemistry).
Step 2: Reduction of the Azide
-
Dissolve the (S)-4-azido-7-bromochroman in THF or methanol.
-
Add a reducing agent such as triphenylphosphine followed by water (Staudinger reduction), or perform a catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction accordingly to isolate the crude (R)-7-bromochroman-4-amine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude (R)-7-bromochroman-4-amine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-7-Bromochroman-4-amine hydrochloride.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-7-Bromochroman-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the chroman ring, and the methine proton at the chiral center. The aromatic protons will appear as a set of multiplets in the aromatic region. The protons on the chroman ring will exhibit characteristic shifts and coupling patterns. The methine proton at C4 will be a multiplet, and its coupling to the adjacent methylene protons at C3 will confirm the connectivity.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[9][10] The chemical shifts will be indicative of the electronic environment of each carbon. The carbon bearing the bromine atom will be shifted downfield, as will the carbons of the aromatic ring. The carbon atoms of the chroman ring will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio of M and M+2 peaks). The mass spectrum of the hydrochloride salt may show the protonated molecule of the free base.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][12] Key expected peaks include N-H stretching vibrations for the primary amine (as an ammonium salt), C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage in the chroman ring.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of (R)-7-Bromochroman-4-amine hydrochloride is a critical quality attribute. Chiral HPLC is the method of choice for this determination.[1][13][14][15]
Exemplary Chiral HPLC Method
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is often effective for the separation of chiral amines.[16]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol is typically used. A small amount of an amine modifier like diethylamine may be added to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Temperature: Ambient or controlled column temperature (e.g., 25 °C).
The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable determination of enantiomeric excess.
Applications in Drug Discovery: A Key Building Block for BET Bromodomain Inhibitors
The primary utility of (R)-7-Bromochroman-4-amine hydrochloride in drug discovery lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[17][18][19] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[17][18][19] Their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
The (R)-7-bromochroman-4-amine moiety often serves as a crucial part of the "warhead" that binds to the acetylated lysine recognition pocket of the bromodomain. The specific stereochemistry at the 4-position is frequently critical for achieving high-affinity binding and selectivity. The bromine atom at the 7-position can be utilized for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of BET Bromodomain Inhibition.
Safety and Handling
(R)-7-Bromochroman-4-amine hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(R)-7-Bromochroman-4-amine hydrochloride is a strategically important chiral building block with significant applications in modern drug discovery. Its well-defined stereochemistry, coupled with the synthetic versatility offered by the bromine substituent, makes it a valuable intermediate for the synthesis of complex and potent therapeutic agents. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug development programs, particularly in the pursuit of novel BET bromodomain inhibitors and other targeted therapies. As our understanding of the structural requirements for selective protein-ligand interactions continues to evolve, the demand for such precisely functionalized chiral scaffolds will undoubtedly grow.
References
-
Ayoub, A. M., Hawk, L. M. L., Herzig, R. J., Jiang, J., Wisniewski, A. J., Gee, C. T., ... & Georg, G. I. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(12), 4805–4817. Available at: [Link]
-
Ayoub, A. M., et al. (2017). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]
-
Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. PubMed. Available at: [Link]
-
Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. OSTI.GOV. Available at: [Link]
-
Wang, L., et al. (2018). Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate. ResearchGate. Available at: [Link]
-
Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors With One-Step Synthesis. Amanote Research. Available at: [Link]
-
Zahorec, P., Hroboňová, K., & Ondrejovič, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155–165. Available at: [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6208. Available at: [Link]
-
Various Authors. (2006). United States Patent. Googleapis.com. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Appchem. 7-Bromochroman-4-amine. Appchem. Available at: [Link]
-
Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]
-
Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Phenomenex. Available at: [Link]
-
Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Royal Society of Chemistry. Available at: [Link]
-
Reddy, K. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]
-
Lopes, R. Q., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Available at: [Link]
-
Yilmaz, F., & Oskay, M. (2022). Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model. Biotechnology and applied biochemistry, 69(1), 161–168. Available at: [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules (Basel, Switzerland), 23(9), 2359. Available at: [Link]
-
Prabavathi, N., & Senthil Nayaki, K. (2015). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 4(2), 1-13. Available at: [Link]
-
Lopes, R. Q., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Available at: [Link]
-
Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Available at: [Link]
-
Gao, Y. (2020). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product. PubChem. Available at: [Link]
- Various Authors. (2013). Preparation method of bromoaniline. Google Patents.
-
Wang, Y., et al. (2024). Analysis of the Chemical Constituents of Rhodobryum roseum Based on UHPLC-Q-Exactive Orbitrap Mass Spectrometry. ResearchGate. Available at: [Link]
-
Chemspace. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Chemspace. Available at: [Link]
-
Achillion Pharmaceuticals, Inc. (2021). COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. European Patent Office. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. PMC. Available at: [Link]
-
PubChem. [(3R)-4-bromo-1-hydroxy-7,8-dihydro-3H-oxaborolo[4,3-h][2][17]benzodioxin-3-yl]methanamine;hydrochloride. PubChem. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (R)-7-Bromochroman-4-amine hydrochloride | 1810074-70-4 [sigmaaldrich.com]
- 3. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. compoundchem.com [compoundchem.com]
- 10. rsc.org [rsc.org]
- 11. nanoient.org [nanoient.org]
- 12. surfacesciencewestern.com [surfacesciencewestern.com]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. tsijournals.com [tsijournals.com]
- 17. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen (Journal Article) | OSTI.GOV [osti.gov]
